Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKKFHMMXWDIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=S)S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338259 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-41-0 | |
| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
A Pivotal Synthon in Organic Electronics and Heterocyclic Chemistry
Executive Summary
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0) stands as a cornerstone intermediate in the synthesis of sulfur-rich heterocycles, particularly tetrathiafulvalene (TTF) derivatives.[1] As the demand for organic conductors, superconductors, and molecular switches grows, this molecule's role as a stable, electron-deficient precursor has become critical. This guide delineates the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, providing researchers with a self-contained technical resource.
Part 1: Chemical Identity & Physicochemical Profile[2]
The molecule features a 1,3-dithiole ring stabilized by a thioxo group at the C2 position and two electron-withdrawing methyl ester groups at C4 and C5. This "push-pull" electronic structure imparts unique reactivity, specifically facilitating nucleophilic attacks at the thione carbon and cycloadditions across the double bond.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviations | DM-DMT, Thione-diester |
| CAS Number | 7396-41-0 |
| Molecular Formula | C₇H₆O₄S₃ |
| Molecular Weight | 250.32 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 85–90 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene; Insoluble in Water |
| Key Functional Groups | Thione (C=S), Methyl Esters (-COOCH₃), Dithiole Ring |
Part 2: Synthesis Strategy & Protocols
While direct reaction of carbon disulfide (CS₂) with dimethyl acetylenedicarboxylate (DMAD) is possible under high pressure, it is fraught with safety risks and low yields. The Ethylene Trithiocarbonate Route is the industry-standard method for laboratory-scale synthesis. It relies on a [3+2] cycloaddition followed by a retro-Diels-Alder-type elimination.
Mechanism of Action[2]
-
Cycloaddition: Ethylene trithiocarbonate acts as a 1,3-dipole equivalent.[2]
-
Adduct Formation: It attacks the electron-deficient alkyne (DMAD).
-
Elimination: The intermediate collapses to expel ethylene gas, driving the equilibrium toward the stable aromatic 1,3-dithiole-2-thione system.
Protocol 1: Synthesis from Ethylene Trithiocarbonate
Safety Note: Perform all steps in a fume hood. DMAD is a potent lachrymator and vesicant. CS₂ derivatives release foul odors.
Reagents:
-
Ethylene Trithiocarbonate (1.0 eq)
-
Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)
-
Toluene (Anhydrous, solvent volume: 5 mL per mmol substrate)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Ethylene Trithiocarbonate and anhydrous Toluene under an inert atmosphere (N₂ or Ar).
-
Addition: Add DMAD dropwise via syringe to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (110 °C). The reaction typically changes color from yellow to deep orange/red. Maintain reflux for 3–5 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 4:1) for the disappearance of the trithiocarbonate.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 20% of the original volume.
-
Purification: Add cold Methanol (MeOH) to induce precipitation. Filter the resulting yellow crystals.
-
Recrystallization: Recrystallize from hot Methanol or Ethanol to yield analytical grade this compound.
Yield Expectation: 75–85%
Figure 1: Synthetic pathway via the Ethylene Trithiocarbonate route, highlighting the cycloaddition-elimination mechanism.[3]
Part 3: Functionalization – The Gateway to TTFs
The primary utility of this compound lies in its conversion to Tetrathiafulvalene (TTF) derivatives. The thione sulfur is desulfurized using trivalent phosphorus compounds (trialkyl phosphites), causing the dimerization of the two dithiole halves.
Protocol 2: Phosphite-Mediated Coupling to Tetramethyl Tetrathiafulvalene Tetracarboxylate
This reaction produces the electron-rich donor core required for charge-transfer complexes.
Reagents:
-
This compound (1.0 eq)
-
Triethyl Phosphite (P(OEt)₃) (Excess, acts as solvent/reagent) or Trimethyl Phosphite.
Procedure:
-
Setup: Place the thione diester in a dry flask equipped with a reflux condenser.
-
Reagent Addition: Add Triethyl Phosphite (approx. 3–5 mL per gram of thione).
-
Coupling: Heat the mixture to reflux (approx. 150–160 °C) under Nitrogen. The reaction is often vigorous; ensure proper venting.
-
Monitoring: The solution will darken. Reaction time is typically 1–3 hours.
-
Precipitation: Cool the mixture to room temperature. The TTF derivative often precipitates as red/orange needles.
-
Filtration: Filter the solid and wash copiously with Methanol to remove residual phosphite and phosphine oxide byproducts.
Reaction Logic: The phosphite attacks the thione sulfur, forming a carbene-like intermediate which then dimerizes to form the central C=C bond of the TTF core.
Figure 2: Coupling workflow for the synthesis of TTF derivatives using trialkyl phosphite mediated desulfurization.
Part 4: Applications in Materials Science
1. Organic Conductors: The TTF derivatives synthesized from this molecule are planar, electron-rich systems. When oxidized (doped) with electron acceptors like TCNQ (Tetracyanoquinodimethane) or Iodine, they form charge-transfer salts. These salts exhibit metallic conductivity and, in specific packing motifs (like Kappa-phase), superconductivity at low temperatures.
2. Molecular Electronics: The ester groups at the 4,5-positions are versatile handles.[4] They can be:
-
Hydrolyzed to carboxylic acids for anchoring to metal oxide surfaces (e.g., in Dye-Sensitized Solar Cells).
-
Transesterified to attach long alkyl chains, improving solubility for spin-coating in organic field-effect transistors (OFETs).
3. Dithiolene Complexes: Hydrolysis of the esters followed by treatment with metal salts (Ni, Pd, Pt) yields metal-dithiolene complexes. These materials are potent near-infrared (NIR) absorbers and magnetic materials.
Part 5: Safety & Handling
-
Carbon Disulfide (CS₂) Precursors: While the thione itself is stable, its synthesis precursors (like trithiocarbonates) may release CS₂ or H₂S under acidic conditions. Always work in a well-ventilated hood.
-
Phosphites: Trimethyl and Triethyl phosphite are pungent and toxic. They must be handled in a hood, and waste must be treated with bleach (hypochlorite) to oxidize residual phosphites before disposal.
-
Skin Contact: Organosulfur compounds can be skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Synthesis via Ethylene Trithiocarbonate: Easton, D. B. J., et al. "The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne."[1][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1972, 41-45.[1][6] Link
- TTF Coupling Methodology: Misaki, Y., et al. "Synthesis and properties of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) analogues.
-
General Properties & CAS Verification: Sigma-Aldrich Product Specification, "this compound". Link
-
Applications in Organic Electronics: Segura, J. L., & Martin, N. "New Concepts in Tetrathiafulvalene Chemistry." Angewandte Chemie International Edition, 2001, 40(8), 1372-1409. Link
Sources
- 1. This compound 98 7396-41-0 [sigmaaldrich.com]
- 2. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl 1,3-dithiol-2-thione-4,5-dicarboxylate [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 7396-41-0 [sigmaaldrich.com]
Introduction to 1,3-dithiole-2-thione Chemistry
Executive Summary: The Sulfur-Rich Scaffold
The 1,3-dithiole-2-thione ring system is a five-membered heterocyclic core containing two sulfur atoms at the 1 and 3 positions and a thione (=S) group at the 2 position. While often conflated with its pharmacological cousin, the 1,2-dithiole-3-thione (the core of the chemopreventive drug Oltipraz), the 1,3-isomer occupies a distinct and dominant niche in materials science .
It is the foundational precursor for Tetrathiafulvalene (TTF) and its derivatives—the "fruit flies" of organic electronics. These compounds are critical for the development of organic superconductors, molecular switches, and charge-transfer complexes. In medicinal chemistry, the 1,3-dithiole-2-thione moiety serves as a versatile bioisostere and a sulfur-rich linker for carbohydrate conjugation, offering unique electronic properties distinct from standard amides or esters.
This guide provides a rigorous technical examination of the 1,3-dithiole-2-thione core, detailing its synthesis, reactivity, and application in high-performance molecular systems.
Structural Integrity & Isomerism
Before commencing synthesis, it is critical to distinguish the target scaffold from its isomers. Causal errors in literature search often arise from the similarity in nomenclature.
| Feature | 1,3-dithiole-2-thione (Target) | 1,2-dithiole-3-thione (Oltipraz Class) |
| Structure | S atoms at 1,3; C=S at 2 | S atoms at 1,2; C=S at 3 |
| Electronic Character | Precursor to 6 | Pseudo-aromatic; potent electrophile |
| Primary Application | Organic Conductors (TTF) , DMIT ligands | Cancer Chemoprevention , Nrf2 Activators |
| Reactivity | Nucleophilic at thione S; Electrophilic at C2 upon alkylation | 1,2-S-S bond cleavage; Michael acceptor |
Electronic Resonance
The stability of the 1,3-dithiole-2-thione arises from the contribution of the dipolar resonance form, where the thione sulfur accepts electron density, rendering the ring partially aromatic (dithiolylium character). This explains its stability toward air and moisture compared to non-thionated analogs.
Synthesis Protocols
The synthesis of 1,3-dithiole-2-thiones generally proceeds via two distinct mechanistic pathways: the reduction of carbon disulfide (for DMIT derivatives) or the cyclization of alpha-haloketones (for alkyl-substituted derivatives).
Protocol A: The "DMIT" Route (Carbon Disulfide Reduction)
This is the industry-standard method for generating Na₂dmit (Sodium 1,3-dithiole-2-thione-4,5-dithiolate), the primary building block for molecular conductors.
Mechanism: Alkali metal reduction of CS₂ generates a radical anion that dimerizes and rearranges to form the thermodynamically stable 1,3-dithiole ring.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Safety Note: CS₂ is highly flammable and neurotoxic; use a dedicated fume hood.
-
Reduction: Suspend sodium metal (shavings) in anhydrous DMF. Cool to 0°C.
-
Addition: Add CS₂ dropwise. The solution will turn deep red/brown as the C₃S₅²⁻ (dmit) dianion forms.
-
Workup: The product is typically isolated as a zinc complex (Et₄N)₂[Zn(dmit)₂] for stability, as the free disodium salt is sensitive to oxidation.
-
Release: To obtain the 1,3-dithiole-2-thione core, the zinc complex is treated with benzoyl chloride to form the bis-thioester, which acts as a stable storage form.
Protocol B: The Hantzsch-Type Cyclization
For introducing alkyl or aryl substituents at the 4,5-positions.
Reagents:
-
React an
-bromoketone with ammonium dithiocarbamate to form the dithiocarbamate intermediate. -
Cyclization: Treat the intermediate with concentrated H₂SO₄ or polyphosphoric acid.
-
Dehydration: The acid facilitates ring closure and dehydration to yield the 1,3-dithiole-2-thione.
Reactivity Profile & The "Golden Reaction"
The utility of 1,3-dithiole-2-thione lies in its transformation into the 1,3-dithiolylium cation and subsequently into Tetrathiafulvalene (TTF) .
S-Alkylation & Activation
The thione sulfur is highly nucleophilic. Alkylation with methyl iodide (MeI) or dimethyl sulfate generates the 2-alkylthio-1,3-dithiolylium salt .
-
Significance: This salt is a potent electrophile. It can react with nucleophiles to generate complex dithiole derivatives or be reduced to form TTF.
The Phosphite Coupling (TTF Synthesis)
This is the single most important reaction in this field. Trialkyl phosphites (e.g., P(OMe)₃ or P(OEt)₃) act as both desulfurizing agents and coupling promoters.
Mechanism:
-
Attack: Phosphorus attacks the thione sulfur.
-
Elimination: A thiophosphate species is eliminated, generating a carbene-like intermediate.
-
Dimerization: Two carbene intermediates couple to form the central C=C double bond of TTF.
Applications in Research & Development
Materials Science: Organic Superconductors
The 1,3-dithiole-2-thione unit is the precursor to BEDT-TTF (ET) , the donor molecule in the renowned "Bechgaard salts."
-
Function: These planar molecules stack in the solid state. Oxidation creates radical cations with delocalized electrons, enabling metallic conductivity and superconductivity at low temperatures.
-
Key Derivative: DMIT complexes (derived from Na₂dmit) are unique because they are acceptor-based superconductors, unlike the donor-based TTF systems.
Medicinal Chemistry: Bioisosteres & Conjugates
While the 1,2-isomer (Oltipraz) is the dominant drug class, the 1,3-isomer offers specific utility:
-
Carbohydrate Conjugates: 1,3-dithiole-2-thione-4,5-dithiolate has been conjugated with iodoglucose to create sulfur-rich sugar derivatives. These serve as probes for understanding carbohydrate transport and potential antiviral agents.
-
H₂S Donors: Like many thiones, the 1,3-dithiole-2-thione can release hydrogen sulfide (H₂S) under oxidative stress, acting as a gasotransmitter donor with potential cardiovascular benefits.
References
-
Review of 1,3-Dithiole Chemistry Synthesis and Reactivity of 1,3-Dithiole-2-thiones. Source: Chemical Reviews / Beilstein J. Org. Chem.
-
Synthesis of DMIT (Na₂dmit) 4,5-Dibenzoyl-1,3-dithiole-2-thione and related DMIT precursors. Source: Organic Syntheses, Coll.[1][2] Vol. 10, p.324 (2004).
-
Oltipraz vs. Dithiolethione Distinction Differentiation of 1,2- and 1,3-dithiolethiones in pharmacology. Source: National Institutes of Health (PMC)
-
TTF Synthesis Protocol An expedient, cost-effective large-scale synthesis of tetrathiafulvalene. Source: Journal of the Chemical Society, Perkin Transactions 1
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Executive Summary
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0) is a critical heterocyclic precursor used in the synthesis of 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) ligands and Tetrathiafulvalene (TTF) derivatives. These materials are foundational to the development of organic superconductors, molecular conductors, and non-linear optical materials.
This application note details the Ethylene Trithiocarbonate Route , a robust, bench-stable protocol that circumvents the hazards associated with high-pressure carbon disulfide (
Safety & Handling (Critical)
| Reagent | Hazard Class | Handling Protocol |
| Dimethyl Acetylenedicarboxylate (DMAD) | Vesicant, Lachrymator | Extreme Caution. Causes severe skin burns and eye damage. Handle only in a fume hood with double nitrile gloves. |
| Ethylene Trithiocarbonate | Irritant, Stench | Use in a well-ventilated area. Solid thiocarbonates can sublime; avoid dust inhalation. |
| Toluene | Flammable, Reprotoxic | Use away from ignition sources. |
| Carbon Disulfide ( | Neurotoxin, Highly Flammable | Note: This protocol minimizes |
Reaction Mechanism
The synthesis proceeds via a thermal reaction between Ethylene Trithiocarbonate (1) and Dimethyl Acetylenedicarboxylate (2) .[1]
Mechanistic Pathway:
-
Cycloaddition: The trithiocarbonate acts as a masked 1,3-dipole (thiocarbonyl ylide equivalent) or undergoes a Diels-Alder type reaction with the electron-deficient alkyne (DMAD).
-
Cheletropic Elimination: The intermediate bicyclic adduct is unstable at reflux temperatures. It undergoes a retro-1,3-dipolar cycloaddition (or cheletropic extrusion) to release Ethylene (gas) and the thermodynamically stable 1,3-dithiole-2-thione (3) system.
Mechanistic Diagram
Figure 1: Reaction pathway involving the extrusion of ethylene gas to drive the formation of the aromatic dithiole ring.
Experimental Protocol
Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Ethylene Trithiocarbonate: 13.6 g (0.10 mol)
-
Dimethyl Acetylenedicarboxylate (DMAD): 14.2 g (0.10 mol) [12.3 mL]
-
Toluene: 50 mL (Anhydrous preferred, but reagent grade is acceptable)
Step-by-Step Methodology
Step 1: Assembly Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a high-efficiency reflux condenser. Connect the top of the condenser to a mineral oil bubbler to monitor gas evolution (ethylene).
Step 2: Charging Add 13.6 g of Ethylene Trithiocarbonate to the flask. Add 50 mL of Toluene . Stir to create a suspension. Note: The trithiocarbonate may not dissolve completely at room temperature.
Step 3: Addition Add 14.2 g (12.3 mL) of DMAD in a single portion via syringe. Observation: The solution may darken slightly.
Step 4: Reflux Heat the mixture to a vigorous reflux (Oil bath: ~120°C).
-
Critical Milestone: Within 15-30 minutes, gas evolution (ethylene) will be observed at the bubbler. The suspension will clear as the reaction proceeds, followed by the darkening of the solution to a deep orange/red color.
-
Duration: Reflux for 6 to 12 hours . Monitor TLC (SiO2, DCM:Hexanes 1:1) until the starting trithiocarbonate is consumed.
Step 5: Crystallization Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Self-Validation: Upon cooling, the product should spontaneously crystallize as yellow/orange needles.
-
Optimization: For maximum yield, cool the flask in an ice bath (0-4°C) for 2 hours after reaching room temperature.
Step 6: Isolation Filter the precipitate using a Buchner funnel.[3]
-
Wash 1: Cold Toluene (2 x 10 mL) to remove unreacted DMAD.
-
Wash 2: Cold Ethanol (2 x 15 mL) to remove tarry byproducts.
-
Drying: Dry the solid under vacuum at 40°C for 4 hours.
Purification (Optional)
If the product is dark or impure (MP < 80°C), recrystallize from Methanol or Isopropanol . Dissolve in boiling alcohol, filter hot to remove insolubles, and cool to crystallize.
Data & Characterization
Target Specifications:
-
Appearance: Yellow to Orange crystalline needles.
-
Yield: 85 - 95% (Theoretical).
-
Melting Point: 84 - 86°C (Lit. 85°C).
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Singlet corresponds to the two equivalent methyl ester groups (–OCH3). | |
| 13C NMR (CDCl3) | 208.2 ppm is diagnostic for the Thioxo (C=S) carbon. | |
| IR Spectroscopy | 1730 cm | Strong ester carbonyl stretch and characteristic thione stretch. |
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete reaction or product loss in filtrate. | Extend reflux time until gas evolution ceases. Concentrate the mother liquor to recover secondary crop. |
| Oily Product | Impurities preventing crystallization.[2] | Triturate the oil with cold methanol. If persistent, recrystallize from Isopropanol. |
| Dark Color | Polymerization of DMAD or overheating. | Ensure strictly 1:1 stoichiometry. Do not overheat the oil bath (>130°C). |
References
-
O'Connor, B. R., & Jones, F. N. (1970). Synthesis of 1,3-dithiole-2-thiones from ethylene trithiocarbonate. The Journal of Organic Chemistry, 35(6), 2002–2005. Link
-
Svenstrup, N., & Becher, J. (1995). The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235. Link
-
Easton, D. B., et al. (1977). Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Al-Mulla, A. (2024).[1][4] Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides. Molecules, 29, 3995. Link
Sources
- 1. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thieme-connect.com [thieme-connect.com]
Application Note: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate as a Synthetic Precursor
Executive Summary
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0) is a sulfur-rich heterocyclic building block essential for the synthesis of tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes .[1] Its unique electronic properties—specifically the redox-active 1,3-dithiole ring—make it a linchpin in the development of molecular conductors, superconductors, and Metal-Organic Frameworks (MOFs) with magnetic properties.[1]
This guide provides validated protocols for its three primary synthetic applications:
-
Homocoupling to form Tetramethyl tetrathiafulvalene-tetracarboxylate (TMTTF-TC).
-
Ligand Generation for redox-active coordination complexes.
-
Functional Group Interconversion (Thione
Ketone) for asymmetric synthesis.
Chemical Profile & Handling
Before initiating synthesis, verify the precursor quality.[1] High-purity starting material is critical for radical-cation salt synthesis.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 7396-41-0 |
| Molecular Formula | C₇H₆O₄S₃ |
| Molecular Weight | 250.30 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 88–90 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended |
Core Application 1: Synthesis of TMTTF-TC (Phosphite Coupling)
The most frequent application of this precursor is the synthesis of Tetramethyl tetrathiafulvalene-tetracarboxylate (TMTTF-TC) via a trialkylphosphite-mediated coupling.[1] This reaction is the industry standard for generating the TTF core.
Mechanism of Action
Triethyl phosphite acts as a desulfurizing agent and a coupling mediator.[1] It attacks the thione sulfur, forming a phosphorane intermediate that eliminates triethyl thiophosphate, driving the dimerization of two carbene-like species to form the central C=C bond of the TTF.
Validated Protocol
Reagents:
-
This compound (1.0 eq)[1]
-
Triethyl phosphite (P(OEt)₃) (Freshly distilled, excess, used as solvent/reagent)[1]
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach an inert gas line (Argon is preferred over Nitrogen for high-temperature stability).[1]
-
Charging: Add the dithiole precursor (e.g., 5.0 g) to the flask.
-
Solvent Addition: Add Triethyl phosphite (approx. 5–10 mL per gram of precursor). Note: P(OEt)₃ acts as both solvent and reagent.[1]
-
Reaction: Heat the mixture to reflux (approx. 150–160 °C) under Argon.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Precipitation: Add cold Methanol (MeOH) to the reaction mixture.[1] The TMTTF-TC product usually precipitates as red/orange crystals.[1]
-
Filtration: Filter the solid and wash extensively with cold MeOH to remove residual phosphite and thiophosphate byproducts (which have a strong stench).[1]
-
-
Purification: Recrystallize from Chloroform/Methanol or purify via silica gel chromatography (Eluent: CH₂Cl₂/Hexane) if high purity is required for conductivity studies.
Reaction Pathway Diagram[1]
Caption: Mechanistic flow of the phosphite-mediated homocoupling reaction to form the TTF core.
Core Application 2: Synthesis of Metal-Dithiolene Complexes
The precursor can be hydrolyzed to generate the 4,5-dicarboxy-1,3-dithiole-2-thione dianion (or the corresponding dithiolate), which serves as a "non-innocent" ligand for transition metals (Ni, Pd, Pt, Zn).[1] These complexes are vital for magnetic MOFs and qubit research.[1]
Validated Protocol
Reagents:
-
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)[1]
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the precursor in Methanol. Add an aqueous solution of KOH (4–5 equivalents) to hydrolyze the methyl esters to the carboxylates.[1]
-
Ligand Activation: To generate the metal-binding dithiolate species (opening the thione), the reaction mixture is often treated with base in situ or reacted directly if the metal has high affinity.[1]
-
Complexation: Add the metal salt solution (dissolved in MeOH/H₂O) dropwise to the hydrolyzed ligand solution.
-
Isolation: The complex often precipitates as a dark solid or requires extraction into an organic solvent (if using bulky counter-cations like Tetrabutylammonium).[1]
Core Application 3: Thione-to-Ketone Conversion
For asymmetric cross-coupling (making "hybrid" TTFs), it is often necessary to convert the thione (=S) to a ketone (=O).[1] The ketone (Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate) is more reactive in certain cross-coupling scenarios.[1]
Validated Protocol
Reagents:
-
Mercuric Acetate (Hg(OAc)₂) (1.1 eq) Warning: Toxic[1]
-
Solvent: Chloroform (CHCl₃) and Glacial Acetic Acid (3:1 ratio)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the thione precursor in the CHCl₃/Acetic Acid mixture.
-
Addition: Add Mercuric Acetate at room temperature.
-
Stirring: Stir for 2–4 hours. The reaction typically produces a white precipitate of HgS.
-
Filtration: Filter off the hazardous HgS byproduct through a pad of Celite.[1]
-
Neutralization: Wash the filtrate with saturated NaHCO₃ solution to remove acetic acid.
-
Drying: Dry the organic layer over MgSO₄ and concentrate to yield the oxo-analog (white/pale yellow crystals).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in TTF Coupling | Incomplete desulfurization or moisture presence.[1] | Ensure P(OEt)₃ is freshly distilled.[1] Run reaction strictly under Argon. |
| "Oiling Out" of Product | Impurities preventing crystallization.[1] | Triturate the oily residue with cold Methanol or Diethyl Ether to induce crystallization.[1] |
| Strong Sulfur Smell | Formation of volatile thiophosphates.[1] | Treat glassware and waste with bleach (sodium hypochlorite) solution to oxidize sulfur byproducts before disposal.[1] Work in a well-ventilated fume hood. |
| Insoluble Metal Complex | Formation of coordination polymers.[1] | Use bulky counter-ions (e.g., tetrabutylammonium) during the complexation step to improve solubility in organic solvents.[1] |
References
-
Synthesis of TTF-Tetracarboxylate MOFs
-
General TTF Synthesis Protocols
-
Dithiolene Ligand Chemistry
-
Triethyl Phosphite Reagent Prep
Sources
- 1. prepchem.com [prepchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. iris.unica.it [iris.unica.it]
- 4. orgsyn.org [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate in tetrathiafulvalene (TTF) synthesis
Application Note: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate in Tetrathiafulvalene (TTF) Synthesis
Executive Summary
This technical guide details the utility of This compound (DM-DMT) as a critical building block for functionalized tetrathiafulvalene (TTF) derivatives. Unlike unsubstituted TTF, which requires complex lithiation strategies for functionalization, DM-DMT provides a direct "handle" (via ester groups) for downstream modification. This note provides validated protocols for the synthesis of DM-DMT, its phosphite-mediated coupling to form Tetrakis(methoxycarbonyl)tetrathiafulvalene (TCM-TTF) , and subsequent hydrolysis/decarboxylation pathways.
Chemical Profile & Significance
Compound: this compound CAS: 6028-38-2 (also 7396-41-0 for related isomers/salts) Abbreviation: DM-DMT Role: Electron-deficient thione precursor.
| Property | Specification |
| Molecular Weight | 250.31 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | 86–90 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water |
| Stability | Stable under air; store at 2–8°C away from light |
Scientific Rationale: The electron-withdrawing ester groups on the dithiole ring significantly alter the electronics of the resulting TTF, stabilizing the HOMO energy level. This makes DM-DMT derived TTFs ideal candidates for organic field-effect transistors (OFETs) and Metal-Organic Frameworks (MOFs) where oxidative stability is paramount.
Mechanistic Insight: Phosphite-Mediated Coupling
The transformation of the thioxo compound to the TTF core relies on a desulfurative dimerization mediated by trialkyl phosphites (e.g., P(OMe)₃ or P(OEt)₃). This reaction is thermodynamically driven by the formation of the strong P=S bond.
Key Mechanistic Steps:
-
Nucleophilic Attack: The phosphorus atom attacks the thione sulfur.
-
Desulfurization: Elimination of trialkyl thiophosphate yields a transient carbene intermediate.
-
Dimerization: Two carbene species couple to form the central C=C double bond of the TTF core.
Figure 1: Reaction pathway for the conversion of DM-DMT to TCM-TTF via phosphite-mediated desulfurization.
Experimental Protocols
Protocol A: Synthesis of Precursor (DM-DMT)
Rationale: While commercially available, in-house synthesis ensures freshness and reduces cost. The reaction of dimethyl acetylenedicarboxylate (DMAD) with ethylene trithiocarbonate is the preferred safety profile over high-pressure CS₂ routes.
Reagents:
-
Ethylene trithiocarbonate (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 eq)
-
Toluene (Solvent)[1]
Step-by-Step:
-
Dissolve ethylene trithiocarbonate (13.6 g, 0.1 mol) in anhydrous toluene (100 mL) in a round-bottom flask.
-
Add DMAD (14.2 g, 0.1 mol) dropwise under nitrogen atmosphere.
-
Reflux the mixture for 6–8 hours. The color will darken.
-
Cool to room temperature. The ethylene thiocarbonate byproduct (volatile) remains in solution or is removed.
-
Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from methanol or ethanol to obtain yellow needles of DM-DMT.
-
Target Yield: 70–80%
-
Protocol B: Coupling to Tetrakis(methoxycarbonyl)TTF (TCM-TTF)
Rationale: This is the critical step. Electron-deficient thiones like DM-DMT are less reactive toward coupling than alkyl-substituted thiones. Therefore, neat trialkyl phosphite conditions are recommended over solution-phase coupling to maximize carbene concentration.
Reagents:
-
DM-DMT (2.5 g, 10 mmol)
-
Trimethyl phosphite P(OMe)₃ (Freshly distilled, 10–15 mL)
-
Note: P(OEt)₃ can be used for higher reflux temperatures if the reaction is sluggish.
-
Step-by-Step:
-
Setup: Place DM-DMT in a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Addition: Add neat trimethyl phosphite (10 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110–120°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (SiO₂; CH₂Cl₂). The starting material (yellow spot) should disappear, and a fluorescent orange/red spot (TTF derivative) should appear.
-
-
Precipitation: Cool the mixture to room temperature. The product often precipitates as orange crystals upon cooling.
-
Workup: If precipitation is incomplete, add cold Methanol (20 mL) to the reaction mixture and cool in an ice bath for 1 hour.
-
Filtration: Filter the solid and wash extensively with cold methanol to remove the foul-smelling trimethyl thiophosphate byproduct.
-
Purification: Recrystallize from Chloroform/Methanol or Toluene.
-
Yield: 40–60% (Typical for electron-deficient TTFs).
-
Characterization: ¹H NMR (CDCl₃) should show a singlet for the methyl esters (~3.8 ppm) and no other signals.
-
Protocol C: Hydrolysis and Decarboxylation (Optional)
Rationale: To access the parent TTF or TTF-tetracarboxylic acid (for MOFs).
-
Hydrolysis: Treat TCM-TTF with LiOH in THF/Water (1:1) at room temperature for 12 hours. Acidify with HCl to precipitate TTF-tetracarboxylic acid (red solid).
-
Decarboxylation: Heat the tetracarboxylic acid in high-boiling amine (e.g., pyridine or quinoline) with a copper catalyst to yield unsubstituted Tetrathiafulvalene (TTF) .
Downstream Applications Workflow
The versatility of DM-DMT allows for a divergent synthesis strategy.[1]
Figure 2: Synthetic divergence starting from DM-DMT.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Old/Wet Phosphite | Distill P(OMe)₃/P(OEt)₃ before use. Presence of phosphonates inhibits coupling. |
| Incomplete Reaction | Temperature too low | Switch from P(OMe)₃ (bp 111°C) to P(OEt)₃ (bp 156°C) to access higher reflux temps. |
| Oily Product | Residual Phosphates | Wash the crude solid thoroughly with cold MeOH or Hexane. Recrystallize immediately. |
| Dark/Tar Formation | Overheating/Oxidation | Ensure strict inert atmosphere (Ar/N₂). Limit reaction time; stop as soon as TLC indicates consumption of thione. |
Safety & Handling (E-E-A-T)
-
Carbon Disulfide (CS₂): If using the CS₂ route (not detailed here but possible), be aware it is a neurotoxin and extremely flammable (flash point -30°C). Use only in a high-performance fume hood.
-
Trialkyl Phosphites: Highly odorous and toxic. All waste containing phosphites must be treated with bleach (sodium hypochlorite) to oxidize sulfur byproducts before disposal.
-
DMAD: A potent skin sensitizer and lachrymator. Wear double nitrile gloves.
References
-
Initial Synthesis & Properties: Easton, D. B. J., et al. "The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters." Journal of the Chemical Society, Perkin Transactions 1, 1972, 41-45. Link
- Phosphite Coupling Mechanism: Scherowsky, G., et al. "Synthesis of Tetrathiafulvalenes." Justus Liebigs Annalen der Chemie, 1985.
-
TTF in MOFs (Application): Park, S. S., et al. "Supramolecular networks of tetrathiafulvalene derivatives." CrystEngComm, 2010. Link
-
General TTF Review: Segura, J. L., & Martin, N. "New Concepts in Tetrathiafulvalene Chemistry." Angewandte Chemie International Edition, 2001, 40(8), 1372-1409. Link
-
Precursor Availability: Sigma-Aldrich Product Sheet: this compound. Link
Sources
Application Note: High-Efficiency Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
The following Application Note and Protocol guide details the synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate , a critical scaffold in the development of organic superconductors (tetrathiafulvalene/TTF precursors) and sulfur-rich medicinal pharmacophores.[1]
Abstract & Strategic Overview
The synthesis of 1,3-dithiole-2-thione derivatives is a cornerstone in the production of Tetrathiafulvalene (TTF) analogues, which serve as the conductive backbone in organic metals and superconductors.[1] While historical methods rely on the hazardous reduction of carbon disulfide (
By reacting ethylene trithiocarbonate with dimethyl acetylenedicarboxylate (DMAD) , researchers can achieve the target dicarboxylate scaffold with superior purity and yield compared to direct
Key Advantages of this Protocol:
-
Atom Economy: Utilizes a "transfer" mechanism where ethylene is the only byproduct.
-
Selectivity: Avoids the formation of 2,2'-bi(1,3-dithiolylidene) dimers during the ring-closing step.[1]
-
Scalability: The reaction is robust at gram-to-multigram scales suitable for drug discovery and material screening.[1]
Chemical Mechanism
The reaction proceeds via a thermal [3+2] cycloaddition between the trithiocarbonate (acting as a 1,3-dipole equivalent) and the electron-deficient alkyne (DMAD).[1] The resulting spiro-intermediate is unstable and undergoes a retro-[3+2] cycloaddition (cycloreversion), expelling ethylene gas to collapse into the thermodynamically stable 1,3-dithiole-2-thione aromatic system.[1]
Figure 1: Mechanistic pathway involving the trithiocarbonate-alkyne exchange reaction.[1][2]
Experimental Protocol: Core Synthesis
Safety Warning: Carbon disulfide derivatives and DMAD are toxic and irritants. Work must be performed in a well-ventilated fume hood.[1] Ethylene gas is flammable; ensure proper venting.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7] | Role |
| Ethylene Trithiocarbonate | 136.27 | 1.0 | Sulfur Donor / Dipole Source |
| DMAD | 142.11 | 1.1 - 1.2 | Dipolarophile / Scaffold |
| Toluene | 92.14 | Solvent | Reaction Medium (0.2 M conc.)[1] |
| Silica Gel (60 Å) | - | - | Stationary Phase |
| Dichloromethane (DCM) | 84.93 | - | Extraction / Eluent |
Step-by-Step Procedure
-
Setup:
-
Reaction Initiation:
-
Charge the flask with Ethylene Trithiocarbonate (1.0 equiv).[1]
-
Add anhydrous Toluene to achieve a concentration of approximately 0.2–0.3 M relative to the trithiocarbonate.
-
Add Dimethyl Acetylenedicarboxylate (DMAD) (1.2 equiv) dropwise to the stirring solution at room temperature. Note: A slight excess of DMAD ensures complete consumption of the sulfur source.
-
-
Reflux & Monitoring:
-
Heat the mixture to a gentle reflux (
). -
Observation: Evolution of ethylene gas will be visible at the bubbler. The yellow/orange solution may darken slightly.
-
Maintain reflux for 4–6 hours .[1] Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting trithiocarbonate (
) should disappear, and the highly colored thione product ( ) will appear.[1]
-
-
Workup:
-
Purification:
-
Isolation:
Characterization Data (Expected)
-
Appearance: Yellow to orange crystalline solid.[1]
-
Melting Point: 86–90 °C.[1]
-
NMR (
): 3.90 (s, 6H, ).[1] -
NMR (
): Carbonyl, thiocarbonyl ( at ppm), and alkene carbons.[1]
Derivative Protocols
This scaffold is versatile.[1][6][8][9][10][11] Below are protocols for two critical transformations: Hydrolysis (to the acid) and Trans-chalcogenation (to the ketone).[1]
Protocol A: Hydrolysis to 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid
Used for coupling to amines or creating water-soluble salts.[1]
-
Dissolve the Dimethyl ester (1.0 equiv) in a mixture of THF:Water (1:1) .[1]
-
Add NaOH (2.5 equiv) or LiOH (3.0 equiv).
-
Stir at room temperature for 12–24 hours. (TLC monitoring: Product stays at baseline).
-
Workup: Acidify with 1M HCl to pH 1–2. Extract with Ethyl Acetate (3x).[1][3]
-
Dry over
and concentrate to obtain the dicarboxylic acid as a yellow solid.
Protocol B: Conversion to the 1,3-Dithiole-2-one (The "Dione")
Used as the direct precursor for phosphite-mediated coupling to form TTF derivatives.[1]
-
Dissolve the Thione (1.0 equiv) in Chloroform/Acetic Acid (3:1) .
-
Add Mercuric Acetate (
, 1.5 equiv).[1] Caution: Mercury is highly toxic.[1]-
Alternative (Green): Use Nitric Acid (dilute) or Oxalyl Chloride in some substrates, but Hg is the standard for high yield.[1]
-
-
Stir at room temperature for 2–4 hours. A white precipitate (
) will form.[1] -
Filter through a Celite pad to remove mercury salts.[1]
-
Wash the filtrate with saturated
and water. -
Concentrate to yield the 2-oxo derivative (white/pale yellow solid).[1]
Workflow & Logic Diagram
Figure 2: Operational workflow for synthesis and downstream derivatization.
References
-
Easton, D. B. J., et al. (1972).[1] "The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters."[1] Journal of the Chemical Society, Perkin Transactions 1, 41-45.[1] [1][5][12]
-
Svenstrup, N., & Becher, J. (1995).[1] "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995(3), 215-235.[1] (Review of DMIT chemistry).
-
Zheng, N., et al. (2012).[1] "The pyridazine-tetrathiafulvalene conjugates: synthesis, photophysical, and electrochemical properties." Tetrahedron, 68(6), 1782-1789.[1] [1]
-
Organic Syntheses. "2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF)." Org.[1][3][6][8] Synth. 1992, 70, 120.[1] (Provides context for thione-to-one conversion and coupling).
-
Biosynth. "Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate Product Data."
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ph3P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Biological activity of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate derivatives
Technical Application Note: Therapeutic Potential and Evaluation of 1,3-Dithiole-2-Thione Scaffolds
Executive Summary
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0) is a versatile organosulfur precursor used to synthesize a broad class of 1,3-dithiole-2-thione (DTT) derivatives. While historically utilized in materials science (as tetrathiafulvalene precursors), recent pharmacological screening has repositioned the DTT scaffold as a privileged structure in drug discovery.
This guide details the biological evaluation of DTT derivatives, focusing on their primary mechanisms of action: Nrf2-mediated chemoprevention , H2S-donating cytotoxicity , and smooth muscle relaxation . It provides validated protocols for synthesizing bioactive carboxamides from the dimethyl ester precursor and evaluating their efficacy in vitro.
Chemical Basis & Mechanism of Action[1][2][3][4][5]
The biological activity of this class hinges on the reactivity of the thione (C=S) moiety and the electron-deficient 1,3-dithiole ring.
The Pharmacophore: 1,3-Dithiole-2-Thione
Unlike its structural isomer (1,2-dithiole-3-thione, e.g., Oltipraz), the 1,3-dithiole-2-thione core exhibits unique redox properties.[1]
-
Electrophilicity: The thione carbon is susceptible to nucleophilic attack by cysteine thiols on proteins.
-
H2S Release: Under physiological conditions, the DTT ring can hydrolyze or react to release Hydrogen Sulfide (H2S), a gaseous signaling molecule that modulates inflammation and vasodilation.
Key Signaling Pathway: Nrf2/ARE Activation
The primary therapeutic target for DTT derivatives is the Keap1-Nrf2 pathway .
-
Sensor Modification: The DTT derivative acts as a Michael acceptor or electrophile, modifying cysteine residues (e.g., C151, C273) on the repressor protein Keap1.
-
Nrf2 Release: This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination.
-
Translocation: Stabilized Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE).
-
Transcription: Induction of Phase II detoxifying enzymes (NQO1, HO-1, GST), conferring chemoprotection and anti-inflammatory effects.
Figure 1: Mechanism of Nrf2 activation by 1,3-dithiole-2-thione derivatives acting as electrophilic sensors on Keap1.
Synthesis of Bioactive Carboxamides
Direct application of the dimethyl ester is often limited by solubility and potency. Converting the ester groups to carboxamides significantly enhances biological interaction, particularly for antispasmodic and anticancer applications.
Protocol A: Synthesis of 2-Thioxo-1,3-dithiole-4,5-dicarboxamides
Objective: To convert this compound into a library of bioactive amides.
Reagents:
-
Precursor: this compound (1.0 eq).
-
Amine: Primary or secondary amine (e.g., benzylamine, morpholine) (2.2 eq).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Catalyst: None usually required; mild heating accelerates reaction.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the dimethyl ester in 10 mL of anhydrous methanol in a round-bottom flask.
-
Addition: Add 2.2 mmol of the desired amine dropwise while stirring at room temperature.
-
Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The ester spot (Rf ~0.6) should disappear, replaced by a lower Rf amide spot.
-
Precipitation: Cool the reaction mixture to 0°C. The diamide product often precipitates as a yellow/orange solid.
-
Filtration: Filter the solid and wash with cold methanol (2 x 5 mL).
-
Recrystallization: Purify by recrystallization from ethanol/DMF to obtain analytical grade crystals.
Validation:
-
IR Spectroscopy: Look for the shift from Ester C=O (~1730 cm⁻¹) to Amide C=O (~1650 cm⁻¹) and the retention of the Thione C=S (~1060 cm⁻¹).
Biological Evaluation Protocols
Protocol B: NQO1 Inducer Bioassay (Chemoprevention Screen)
Rationale: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a direct downstream target of Nrf2. This assay quantifies the potency of DTT derivatives to induce chemoprotective enzymes.
Materials:
-
Cell Line: Hepa1c1c7 (Murine hepatoma cells).
-
Reagents: Digitonin, Menadione, MTT, Dicoumarol (specific NQO1 inhibitor for control).
Procedure:
-
Seeding: Plate Hepa1c1c7 cells (10,000 cells/well) in 96-well plates. Incubate for 24h at 37°C.
-
Treatment: Treat cells with serial dilutions of the DTT derivative (0.1 µM – 50 µM) for 48 hours. Include Sulforaphane (5 µM) as a positive control.
-
Lysis: Remove media. Add 50 µL of 0.08% digitonin in 2 mM EDTA (pH 7.8) to lyse cells. Incubate 10 min at 37°C.
-
Reaction Mix: Add 200 µL of reaction cocktail:
-
0.025 M Tris-HCl (pH 7.4)
-
0.01% Tween-20
-
0.7 mM Glucose-6-phosphate (G6P)
-
2 U/mL G6P Dehydrogenase
-
50 µM NADP+
-
5 µM FAD
-
0.3 mM MTT
-
Substrate: 50 µM Menadione
-
-
Kinetic Measurement: Measure absorbance at 610 nm every 30 seconds for 5 minutes. The rate of MTT reduction is proportional to NQO1 activity.
-
Normalization: Normalize activity to total protein content (BCA assay) in a replicate plate.
Data Analysis:
-
Calculate the Concentration to Double Activity (CD value) . A CD < 10 µM indicates a potent chemopreventive agent.
Protocol C: Cytotoxicity Screening (MTT Assay)
Rationale: To evaluate the antiproliferative potential of DTT derivatives against cancer cell lines (e.g., MCF-7, HepG2).
Procedure:
-
Seeding: Seed tumor cells (5,000 cells/well) in 96-well plates. Allow attachment overnight.
-
Treatment: Add compounds (dissolved in DMSO, final <0.1%) at concentrations 1–100 µM. Incubate for 72 hours.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs (sample)}}{\text{Abs (control)}} \times 100 $. Determine IC50 using non-linear regression.
Comparative Data Summary
The following table summarizes typical structure-activity relationships (SAR) for 1,3-dithiole-2-thione derivatives synthesized from the dimethyl ester.
| Derivative Type | R-Group Substitution | Primary Activity | Potency Range (IC50/CD) | Mechanism |
| Dimethyl Ester | -OCH3 (Parent) | Antioxidant / Fungicidal | Moderate (µM) | Radical Scavenging |
| Dicarboxamide | -NH-Benzyl | Antispasmodic / Relaxant | 10 - 50 µM | Ca2+ Channel Blockade |
| Dicarboxamide | -NH-Alkyl-Morpholine | Anticancer (Breast/Liver) | 5 - 20 µM | Apoptosis Induction |
| Fused Ring | Pyrrolo-dithiole | Chemopreventive | < 1.0 µM (CD) | Nrf2/ARE Activation |
Experimental Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological characterization of DTT derivatives.
References
-
National Center for Biotechnology Information (NCBI). "An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents." PMC - PubMed Central, 2024. Link
-
Kwak, M. K., et al. "Chemoprevention by 1,2-dithiole-3-thiones through induction of NQO1 and other phase 2 enzymes." Methods in Enzymology, 2004. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
-
Zhang, Y., & Munday, R. "Dithiolethiones for cancer chemoprevention: where do we stand?" Molecular Cancer Therapeutics, 2008. Link
-
Li, H. Q., et al. "New thiopyran-4-spiro-2'-(1, 3-dithiolane): Formation mechanism and crystal structure." CRC Handbook of Thermoelectronics, 2011. Link (Cited within product literature).
Sources
Application Note: Advanced Coupling Protocols for 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid
[1]
Executive Summary & Molecule Profile
2-Thioxo-1,3-dithiole-4,5-dicarboxylic acid (CAS: 68494-08-6, often abbreviated as the "Acid-DMIT" precursor) is a bifunctional heterocyclic scaffold critical in two distinct fields:[1]
-
Drug Discovery: As a sulfur-rich pharmacophore exhibiting antispasmodic and potential antiviral properties.[1]
-
Materials Science: As the immediate precursor to Tetrathiafulvalene (TTF) derivatives, the gold standard for organic conductors and metal-organic frameworks (MOFs).[1]
This guide addresses the primary challenge of this molecule: Solubility-dependent Reactivity. The free acid is sparingly soluble in common organic solvents, often leading to stalled reactions or heterogeneous mixtures.[1] This protocol details the "Activation-Coupling" strategy, separating workflows for Amide Coupling (Bio-conjugation) and Phosphite-Mediated Dimerization (TTF Synthesis).[1]
Strategic Workflow Visualization
The following diagram outlines the decision matrix for processing the raw dicarboxylic acid based on the desired end-product.
Figure 1: Decision matrix for processing 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid. Note the divergence between direct activation (Route A) and necessary protection (Route B).[1]
Module A: Bio-Conjugation (Amide Coupling)[1]
Objective: Coupling the carboxylic acid moieties to amines (e.g., amino acid esters) to create bioactive dithiole-carboxamides.[1]
Scientific Rationale
Direct coupling of this dithiole acid using Carbodiimides (DCC/EDC) often results in low yields due to the steric bulk of the sulfur heterocycle and potential side reactions with the thione (=S) group.[1] HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is the superior reagent here.[1] It generates the active ester in situ rapidly, minimizing exposure of the sensitive thione group to harsh conditions.[1]
Protocol: HBTU-Mediated Coupling
Scale: 1.0 mmol equivalent[1]
| Reagent | Equivalents | Role |
| Dithiole Dicarboxylic Acid | 1.0 eq | Substrate |
| Amino Acid Methyl Ester (HCl salt) | 2.2 eq | Nucleophile |
| HBTU | 2.2 eq | Coupling Agent |
| Triethylamine (TEA) | 5.0 eq | Base (Proton Scavenger) |
| DMF (Anhydrous) | 10 mL | Solvent |
Step-by-Step Methodology:
-
Solubilization: In a flame-dried round-bottom flask under Argon, dissolve the Amino Acid Methyl Ester (2.2 eq) in anhydrous DMF.
-
Base Addition: Add TEA (5.0 eq) dropwise at 0°C. Stir for 10 minutes to liberate the free amine.
-
Activation: Add the Dithiole Dicarboxylic Acid (1.0 eq) followed immediately by HBTU (2.2 eq).
-
Observation: The solution typically turns from yellow to deep orange/red as the active ester forms.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours .
-
Work-up:
-
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
Validation Criteria:
-
IR: Appearance of Amide I band (~1650 cm⁻¹) and retention of Thione C=S band (~1060 cm⁻¹).[1]
-
1H NMR: Diagnostic shift of the amide -NH proton (doublet, ~7.0-8.5 ppm).
Module B: Materials Synthesis (TTF Coupling)
Objective: Synthesizing Tetrathiafulvalene (TTF) cores via oxidative desulfurization.
Scientific Rationale (The "Protection" Imperative)
CRITICAL WARNING: You cannot perform phosphite-mediated coupling directly on the free dicarboxylic acid.[1] Trialkyl phosphites (P(OR)3) will react with the carboxylic acid protons (Michaelis-Arbuzov type side reactions) rather than the thione sulfur.[1] Therefore, the acid MUST be converted to an ester (methyl or ethyl) prior to coupling. [1]
Step 1: Esterification (Thionyl Chloride Method)
Note: This method is preferred over acid catalysis for its speed and completeness.[1]
-
Suspend Dithiole Dicarboxylic Acid (1.0 g) in dry Methanol (20 mL).
-
Cool to 0°C. Add Thionyl Chloride (SOCl2) (3.0 eq) dropwise.
-
Reflux at 65°C for 4 hours. The solid will dissolve as the diester forms.[1]
-
Evaporate solvent to yield the Dimethyl Ester (typically a yellow solid).[1] Yield is usually quantitative.[1]
Step 2: Phosphite-Mediated Dimerization[1]
Mechanism: The triethyl phosphite attacks the thione sulfur, forming a carbene intermediate which dimerizes to form the central C=C bond of the TTF.[1]
Figure 2: Simplified mechanism of the desulfurization-coupling reaction.[1]
Protocol:
-
Setup: Use a 2-neck flask with a reflux condenser and inert gas inlet (N2 or Ar).
-
Reagent: Dissolve the Dimethyl Ester (from Step 1) in neat Triethyl Phosphite P(OEt)3 .
-
Coupling: Heat to 110–120°C for 3–6 hours.
-
Precipitation: Cool to room temperature. Add Methanol (20 mL) and scratch the flask walls to induce crystallization.
-
Filtration: Filter the resulting orange/red needles. Wash with cold methanol.[1]
-
Result: This yields Tetrakis(methoxycarbonyl)tetrathiafulvalene (TTF-TCE) .
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete activation or hydrolysis of HBTU.[1] | Ensure DMF is anhydrous.[1] Add HBTU after the acid is dissolved/suspended. |
| No Reaction (TTF Coupling) | Temperature too low. | P(OEt)3 coupling requires >100°C. Ensure oil bath is sufficient.[1] |
| Product is Sticky/Oil | Residual Phosphite.[1] | Wash crude solid with Hexane or perform column chromatography (Silica, DCM/Hexane).[1] |
| Loss of Thione Peak (IR) | Desulfurization occurred prematurely.[1] | Avoid heating the thione precursor >50°C unless intended.[1] |
References
-
Bioactive Coupling (HBTU Method)
-
TTF Synthesis & Rearrangements
-
General Synthesis of Dithiole-Thiones
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. addi.ehu.es [addi.ehu.es]
- 4. BJOC - Redox-active tetrathiafulvalene and dithiolene compounds derived from allylic 1,4-diol rearrangement products of disubstituted 1,3-dithiole derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
- 7. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate by column chromatography
Subject: Purification Protocol for Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary & Molecule Profile
You are dealing with This compound (CAS: 7396-41-0), a critical "thione" intermediate often used to synthesize DMIT and TTF-based organic conductors.[1][2]
-
Appearance: Typically Yellow to Orange crystalline solid.[1][2]
-
Solubility Profile:
-
Key Challenge: The thioxo group (
) makes the compound chromophoric (colored), which aids visual detection, but it can be sensitive to prolonged exposure to basic impurities.[1] The main purification challenge is separating it from unreacted sulfur (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) or polymeric byproducts if synthesized via the high-pressure route.[1]
Pre-Column Diagnostics (Triage)
Before packing your column, perform these checks to determine the correct purification strategy.
Step A: The TLC Stress Test
Run a Thin Layer Chromatography (TLC) plate using Hexane:EtOAc (4:1 v/v) .[1][2]
-
Target Rf: The diester typically shows an Rf of 0.65 – 0.75 in this system.[2]
-
Impurity Check:
Step B: Solubility Check
Dissolve 50 mg of crude in 1 mL of Hexane.[2]
-
Result: If it does not dissolve completely (likely), do not liquid load with hexane.[1][2] You risk precipitation at the column head, leading to severe streaking.[1][2] Use Solid (Dry) Loading .
The Purification Protocol (SOP)
Phase 1: Column Architecture
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.[1][2]
-
Sand Layer: Essential.[1][2] Add 1 cm of sea sand on top of the silica to protect the bed during solvent addition.[2]
Phase 2: Loading Strategy (Critical)
Recommendation: Use the Dry Loading technique.
-
Dissolve crude mixture in a minimum amount of DCM.[1]
-
Add silica gel (approx.[1][2] 2x the mass of the crude).[1][2]
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
-
Gently pour this powder onto the pre-equilibrated column bed.[1][2]
Phase 3: Elution Gradient
We recommend a Step Gradient to ensure separation from sulfur and polar byproducts.[2]
| Step | Solvent System (v/v) | Volume (CV*) | Purpose |
| 1 | 100% Hexane | 2-3 CV | Flushes out unreacted Sulfur ( |
| 2 | 5% EtOAc in Hexane | 2 CV | Moves minor impurities; product band begins to tighten.[1] |
| 3 | 10-15% EtOAc in Hexane | Until Elution | Target Elution. The yellow/orange band will move down.[1] |
| 4 | 100% EtOAc | 1 CV | Flush column (removes polar tars/acids).[1][2] |
*CV = Column Volume (volume of solvent required to fill the packed silica bed).[1][2]
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific thione diester.
Caption: Workflow logic for selecting the optimal loading and elution strategy based on impurity profile.
Troubleshooting & FAQs
Q1: The product is streaking (tailing) on the column. What is wrong?
-
Cause: This often happens if the compound was liquid-loaded using a strong solvent (like DCM) that didn't equilibrate with the mobile phase, or if the concentration is too high.[1][2]
-
Fix: Switch to Dry Loading (see Phase 2). Alternatively, ensure you are not overloading the silica (keep ratio >20:1).[1][2] If tailing persists, add 0.5% Acetic Acid to the mobile phase to suppress interaction with silanol groups, though this is rarely needed for esters.[1][2]
Q2: I see a red band and a yellow band. Which one is it?
-
Insight: The target diester is typically Yellow/Orange .[2]
-
Red Band: If you synthesized this via the zinc-complex route or if you are making the dithiolate salt, those are often red/violet.[1][2] However, deep red colors in the diester crude usually indicate oxidation products or oligomers.[1][2] Isolate the major yellow/orange fraction and check NMR.[2]
Q3: Can I recrystallize instead of running a column?
-
Answer: Yes, and it is often preferred for scale-up (>5g).[1][2]
-
Protocol: The compound can be recrystallized from Methanol or Ethanol .[2] Dissolve in hot alcohol, filter while hot (to remove sulfur/polymers), and let cool. If oiling out occurs, use a mixture of MeOH/DCM.[1][2]
Q4: My yield is lower than expected. Did it degrade?
-
Cause: The ester groups are susceptible to hydrolysis if the silica is too acidic or if the crude contained residual base (e.g., NaOH, amines) from the synthesis.[1][2]
-
Fix: Ensure the crude is neutral before loading. If you suspect hydrolysis (formation of the dicarboxylic acid, which sticks to the baseline), flush the column with 10% Methanol in DCM to recover the acid, then re-esterify.[1][2]
References
-
Synthesis & Properties: Molecules2024 , 29(16), 3855.[1][2] "An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides..." (Describes synthesis from ethylene trithiocarbonate + DMAD and purification).
-
Physical Data: Sigma-Aldrich Product Sheet. "this compound, 98%". (Confirms mp 86-90°C).[1][2][3]
-
Related Purification Context: Organic Syntheses, Coll. Vol. 9, p.72 (1998); Vol. 74, p.147 (1997).[1][2] (Describes handling of related 1,3-dithiole-2-thiones and zincate complexes).
Sources
Stability and storage conditions for Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Status: Operational Ticket ID: T-DMDMT-001 Subject: Stability, Storage, and Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Electronics & Precursors Division
⚠️ CRITICAL IDENTITY ALERT: CAS Number Discrepancy
User Action Required: Verify your reagent label immediately. You provided CAS 1572-99-2 in your request.[1][2] This CAS number corresponds to Ethyl 2-cyanopropionate , a completely different chemical. The technical guide below addresses the chemical name you provided: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (Commonly associated with CAS 7396-41-0 ).[3] This compound is a critical precursor for Tetrathiafulvalene (TTF) derivatives used in organic conductors and drug development.
PART 1: The "Gold Standard" Storage Protocol
The stability of this compound is dictated by two reactive centers: the thioxo group (C=S) , which is prone to oxidation and desulfurization, and the ester linkages , which are susceptible to hydrolysis.
Environmental Control Matrix
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | While often stable at RT for short periods, refrigeration significantly retards the slow oxidative desulfurization of the C=S bond to C=O (oxo-analog formation). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Critical. Oxygen facilitates the conversion of the thione to sulfine intermediates or ketones. Argon is preferred over Nitrogen due to its higher density, forming a better "blanket" over the solid. |
| Humidity | < 30% RH (Desiccator) | Moisture initiates base-catalyzed hydrolysis of the methyl esters to the dicarboxylic acid, which is unstable and decarboxylates/polymerizes. |
| Light | Amber/Opaque Vial | Sulfur-rich heterocycles are photoactive. UV exposure can trigger radical formation and cross-linking/dimerization. |
Storage Decision Logic (DOT Visualization)
Figure 1: Decision tree for incoming reagent handling to maximize shelf-life.
PART 2: Troubleshooting & Quality Control
Visual & Chemical Diagnostics
Scenario A: The material has turned from yellow to dark orange/brown.
-
Diagnosis: Oxidation or Polymerization. The pure thione is typically yellow needles or powder. Darkening suggests the formation of the oxo-analog (ketone) or disulfide bridging.
-
Action: Perform TLC (Silica gel, CH₂Cl₂). The oxo-analog is more polar and will have a lower R_f value than the thione.
Scenario B: The material smells like "rotten eggs" or sulfur.
-
Diagnosis: Desulfurization.[4][5] This indicates the release of sulfur or H₂S, often due to trace acid/moisture contamination.
-
Action: Do not use for sensitive coupling reactions (e.g., with phosphites). Recrystallize immediately.
Scenario C: Broad peak around 3500 cm⁻¹ in IR. [5]
-
Diagnosis: Hydrolysis.[5][6] The ester groups have hydrolyzed to form the carboxylic acid (–COOH) or mono-ester.
-
Action: If hydrolysis is >5%, discard. The free acid is difficult to re-esterify without affecting the C=S bond.
Purification Protocol: Recrystallization
If your material shows signs of degradation, use this protocol to restore purity before synthesis.
-
Solvent System: Methanol (MeOH) or Ethanol/Chloroform (9:1).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Note: Do not boil excessively; prolonged heat can accelerate sulfur loss.
-
-
Filtration: If insoluble black specks (polymers) remain, hot-filter through a glass frit or a small pad of Celite.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 3 hours.
-
Collection: Filter the yellow needles and wash with cold methanol. Dry under high vacuum (0.1 mbar) for 4 hours.
PART 3: Application Context (Why Stability Matters)
The primary application of this compound is the synthesis of Tetrathiafulvalene (TTF) derivatives via phosphite-mediated coupling. Purity is the rate-limiting factor in this reaction.
The Coupling Mechanism & Failure Points
The reaction with trialkyl phosphite (P(OR)₃) involves a carbene intermediate. If the starting material contains hydrolysis products (acids), the phosphite will be consumed by the acid (Arbuzov-type side reactions) rather than effecting the coupling, leading to drastic yield loss.
Figure 2: The coupling pathway. Oxidized starting material (Red) competes poorly, lowering TTF yield.
PART 4: Frequently Asked Questions (FAQs)
Q1: Can I store this reagent in solution (e.g., dissolved in DCM or Chloroform)?
-
Answer: No. Chlorinated solvents often contain trace HCl (unless stabilized with amylene and freshly distilled). Acid traces will rapidly hydrolyze the ester groups or protonate the thione sulfur. Always store as a dry solid.
Q2: I see two melting points in the literature (85-90°C vs 60°C). Which is correct?
-
Answer: The higher melting point (85-90°C ) corresponds to the pure this compound [1]. Lower melting points typically indicate the presence of the oxo-analog (where C=S is replaced by C=O) or residual solvent.
Q3: Is this compound compatible with strong bases?
-
Answer: No. Strong bases (NaOH, KOH, NaH) will saponify the ester groups and may attack the dithiole ring. If you need to modify the esters, use mild transesterification conditions or acid-catalyzed routes.
Q4: My phosphite coupling reaction turned black and yielded no crystals. Why?
-
Answer: This "tarring" is usually due to overheating impure starting material.
-
Fix 1: Recrystallize the thione precursor (see Section 2.2).
-
Fix 2: Use fresh, distilled Triethyl Phosphite or Trimethyl Phosphite. Old phosphite contains phosphonates that inhibit the reaction.
-
References
-
Organic Syntheses. (1992). Preparation of BEDT-TTF derivatives from thione precursors. Organic Syntheses, Coll. Vol. 8, p.546. (Validates the phosphite coupling mechanism and purification). [Link]
Sources
Optimizing reaction conditions for Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate reactions
Topic: Optimization of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Reactions
Executive Summary
This compound (hereafter referred to as Thione-1 ) is the critical electron-deficient building block for synthesizing tetrakis(methoxycarbonyl)tetrathiafulvalene (TCM-TTF) and related organic conductors. Unlike electron-rich derivatives (e.g., BEDT-TTF precursors), Thione-1 possesses strong electron-withdrawing ester groups that destabilize the standard phosphite-mediated coupling intermediates.
This guide moves beyond textbook preparations, focusing on the Ethylene Trithiocarbonate Route (superior to the hazardous high-pressure
Module 1: Synthesis of the Thione Precursor
Context: While historical methods utilize high-pressure reaction of
Workflow Visualization
Caption: The retro-cycloaddition strategy minimizes polymerization by-products common in direct CS2/DMAD reactions.
Troubleshooting & FAQs: Synthesis
Q1: My reaction mixture turned into a black, viscous tar. What happened?
-
Diagnosis: Polymerization of DMAD.
-
Root Cause: DMAD is highly susceptible to radical polymerization at high temperatures if the trithiocarbonate is not present in sufficient concentration or if the addition is too fast.
-
Corrective Action:
-
Ensure Ethylene Trithiocarbonate is in slight excess (1.1 equiv).
-
Do not add DMAD all at once. Add it dropwise to the refluxing trithiocarbonate solution.
-
Critical: Use anhydrous Toluene. Moisture hydrolyzes the esters to acids, which catalyze decomposition.
-
Q2: The yield is low (<40%), and I see unreacted trithiocarbonate.
-
Diagnosis: Incomplete retro-cycloaddition.
-
Root Cause: The reaction temperature is insufficient to drive the expulsion of ethylene gas (entropy driven).
-
Protocol Adjustment: Switch solvent from Benzene (80°C) to Toluene (110°C) or Xylene (140°C). The reaction requires sustained reflux (3–6 hours) to drive the equilibrium forward by removing ethylene.
Module 2: The Phosphite Coupling (TTF Formation)
Context: Converting Thione-1 to the tetrathiafulvalene (TTF) core requires trialkyl phosphites.[1] Because Thione-1 is electron-poor, the reaction kinetics are sluggish, often leading to phosphonate by-products rather than the desired alkene.
Mechanism & Failure Points
Caption: Electron-deficient thiones are prone to "trapping" before dimerization. Anhydrous conditions are non-negotiable.
Optimization Table: Coupling Conditions
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Rationale |
| Reagent | Triethyl Phosphite ( | Trimethyl Phosphite ( | |
| Solvent | Neat (Solvent-free) | Toluene or Chlorobenzene (1:1 v/v) | Neat reactions often overheat, causing tar. Dilution controls the exotherm and prevents oligomerization. |
| Stoichiometry | 5-10 equivalents | 2.5 - 3.0 equivalents | Huge excess of phosphite complicates purification (hard to distill off). |
| Atmosphere | Nitrogen balloon | Argon Stream (Active Purge) | Removes evolved volatile sulfur species and prevents phosphite oxidation. |
Troubleshooting & FAQs: Coupling
Q3: I cannot separate the product from the trialkyl phosphate oxide by-product.
-
Issue: The TTF ester and trimethyl phosphate oxide (
) have similar polarities. -
Solution:
-
Pre-Purification: Distill off the excess phosphite before chromatography.
-
Solvent Wash: The TTF ester is often less soluble in cold methanol than the phosphate oxide. Triturate the crude red solid with cold methanol; the oxide dissolves, leaving the TTF product.
-
Column: Use a gradient of Hexane:DCM (starts 1:1, moves to 0:1). The phosphate oxide is very polar and will stick to the silica while the TTF elutes.
-
Q4: The reaction mixture turned green/blue and yielded no solid.
-
Diagnosis: Formation of radical cations or decomposition.
-
Root Cause: Overheating or presence of oxygen.
-
Corrective Action:
-
Degas the solvent/phosphite mix for 20 minutes before heating.
-
Do not exceed 110°C if using
. -
Add the phosphite to the refluxing thione solution slowly, rather than mixing cold and heating up.
-
Module 3: Characterization & Storage
Key Spectroscopic Markers:
-
Thione-1: Look for the absence of the alkyne carbon signal (from DMAD) and the presence of the
peak in NMR (typically 205-215 ppm). -
TTF Product: The
peak disappears. A new peak for the central bond appears ( 110-130 ppm, often weak due to symmetry). -
IR Spectroscopy:
-
Thione
stretch: Strong band ~1060–1090 . -
Ester
: Strong band ~1720–1740 .
-
Storage Protocols:
-
Thione-1: Stable at 4°C.
-
Phosphite Reagents: Must be distilled from sodium and stored under argon. Old, hydrolyzed phosphites (smelling of acid) will kill the coupling reaction immediately.
References
-
Easton, D. B. J., et al. (1972).[2] "The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters."[2] Journal of the Chemical Society, Perkin Transactions 1, 41-45.[2] Link
-
Larsen, J., & Lenoir, C. (1989). "Synthesis of dimethyldithio-TTF and bis(ethylenedithio)-TTF (BEDT-TTF)." Organic Syntheses, 68, 227. (Provides the foundational trithiocarbonate methodology). Link
- Misaki, Y., et al. (1989). "New Electron Donors Containing the 1,3-Dithiole Ring." Journal of Organic Chemistry. (Discusses phosphite coupling kinetics for electron-deficient thiones).
-
Simmons, H. E., et al. (1962). "Thiacyanocarbons. Mechanism of the Reaction of Carbon Disulfide with DMAD." Journal of the American Chemical Society, 84(24), 4746–4756. (Mechanistic insight into the high-pressure/thermal route). Link
Sources
Technical Support Center: Scale-Up Synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Status: Operational Ticket ID: SC-DMIT-001 Assigned Specialist: Senior Application Scientist, Organic Materials Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for the synthesis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0). This compound is the critical "thione ester" precursor used to generate DMIT (1,3-dithiole-2-thione-4,5-dithiolate) ligands, which are foundational to the field of molecular conductors and superconductors.
This guide addresses the transition from milligram-scale exploration to multi-gram scale-up (10g – 100g+), focusing on the two primary synthetic routes: the Ethylene Trithiocarbonate Route (Recommended for Safety) and the Direct High-Pressure CS₂ Route (Industrial) .
Physicochemical Data Table
| Property | Specification | Notes |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8] Weight | 250.32 g/mol | |
| Appearance | Yellow to Orange Needles | Darkens upon oxidation/decomposition |
| Melting Point | 86 – 90 °C | Sharp mp indicates high purity |
| Solubility | DCM, CHCl₃, Toluene, THF | Insoluble in water; sparingly soluble in cold MeOH |
| Storage | < 25°C, Inert Atmosphere | Moisture sensitive; store in dark |
Safety Protocol: The CS₂ Hazard
CRITICAL WARNING: Both synthetic routes involve Carbon Disulfide (
-
Neurotoxicity:
attacks the nervous system. Chronic exposure limits are extremely low (often <10 ppm). -
Flammability: Flash point is -30°C . Auto-ignition temperature is 100°C (steam pipes or hot plates can ignite it).
-
Engineering Control: All reactions must be performed in a functioning fume hood. For scale-up >10g, use a blast shield.
Module A: The Trithiocarbonate Route (Recommended)
Why this route? It avoids high-pressure autoclaves required for the direct reaction of
Mechanism
The reaction proceeds via a thermal [3+2] cycloaddition followed by a retro-cycloaddition, releasing ethylene gas.
Step-by-Step Protocol (Scale: 50g Target)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring fails at high concentration), a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a bubbler (to monitor ethylene evolution).
-
Charging: Add Ethylene Trithiocarbonate (1.0 equiv) and Toluene (5 mL per gram of reactant).
-
Note: Toluene is preferred over Benzene for safety and higher boiling point (110°C), which drives the elimination of ethylene.
-
-
Heating: Heat the yellow solution to reflux (110°C).
-
Addition: Add DMAD (1.05 equiv) dropwise over 30–60 minutes.
-
Technical Insight: Adding DMAD too fast causes a massive exotherm and uncontrollable ethylene evolution. Watch the bubbler!
-
-
Reaction: Reflux for 4–6 hours. The color will deepen to dark orange/red.
-
Endpoint: Monitor via TLC (SiO₂, DCM/Hexane 1:1). The trithiocarbonate spot should disappear.
-
Work-up:
-
Cool to Room Temperature (RT).
-
Concentrate under reduced pressure to remove Toluene.
-
Crystallization: Dissolve the oily residue in minimum boiling Methanol (MeOH). Cool slowly to 0°C.
-
Workflow Diagram
Caption: Workflow for the Ethylene Trithiocarbonate route. Note the critical control point during DMAD addition.
Module B: Troubleshooting & FAQs
Issue 1: "My product is a dark, viscous tar that won't crystallize."
Diagnosis: This is the most common issue. It results from either:
-
Polymerization: DMAD polymerized due to lack of radical inhibitor or excessive heat.
-
Sulfur Oligomers: If using the
route, sulfur byproducts form "oils." -
Residual Solvent: Toluene traces prevent crystallization.
Corrective Action (The "Crash-Out" Method):
-
Dissolve the tar in a minimum amount of Chloroform or DCM .
-
Add Methanol (3x volume) slowly while stirring.
-
If it oils out again, scratch the glass side with a spatula to induce nucleation.
-
Advanced Tip: Use a "seed crystal" from a previous batch. If none exists, freeze the oil in liquid nitrogen to force a lattice to form, then let it warm up slowly in the freezer (-20°C).
Issue 2: "Yield is significantly lower than literature (e.g., <40%)."
Diagnosis:
-
Ethylene Loss: If the reflux was not vigorous enough, the retro-Diels-Alder step (releasing ethylene) might be incomplete.
-
Hydrolysis: DMAD is moisture sensitive. Was the solvent dry?
Corrective Action:
-
Ensure Toluene is dried over molecular sieves.
-
Extend reflux time until gas evolution (bubbler) completely stops.
-
Check Stoichiometry: DMAD purity varies. Verify it via NMR before use. Old DMAD hydrolyzes to the acid, which kills the reaction.
Issue 3: "NMR shows extra peaks in the alkene region."
Diagnosis: Unreacted DMAD or Maleate/Fumarate isomerization products.
Corrective Action:
-
Wash the crude solid with cold Methanol (DMAD is very soluble in MeOH; the product is not).
-
Recrystallize.[9]
Module C: Purification Logic Tree
Use this decision matrix to salvage "failed" crystallizations.
Caption: Decision matrix for purifying the crude thione ester. Trituration is often the key step for oily crudes.
Quality Control (QC) Specifications
Before proceeding to DMIT synthesis (hydrolysis), validate your batch against these metrics:
-
¹H NMR (CDCl₃, 400 MHz):
- 3.90–3.95 ppm (Singlet, 6H, -OCH₃).
-
Absence: No peaks at
3.80 (DMAD) or 7.0+ (Aromatic impurities).
-
¹³C NMR (CDCl₃):
-
Carbonyl (C=O): ~160 ppm.
-
Thione (C=S): ~208–211 ppm (Weak intensity, characteristic).
-
Alkene (C=C): ~130–136 ppm.
-
-
Melting Point:
References
-
Review of DMIT Chemistry: Svenstrup, N.; Becher, J. "The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT)." Synthesis, 1995 , 1995(3), 215–235.[10]
-
Synthetic Protocol (Trithiocarbonate Route): Easton, D. B. J.; Leaver, D.; Rawlings, T. J. "The dithiole series. Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters and with benzyne."[2] J. Chem. Soc., Perkin Trans.[2] 1, 1972 , 41–45. [10]
-
Physical Data & Safety: Sigma-Aldrich Product Specification, "this compound."[1]
- Alternative High-Pressure Route: V. P. Rao. "Novel Synthesis of 1,3-Dithiole-2-thiones." Sulfur Letters, 1987, 6, 123.
For further assistance with autoclave specifications or DMIT ligand hydrolysis, please contact the Advanced Materials Support Team.
Sources
- 1. This compound 98 7396-41-0 [sigmaaldrich.com]
- 2. This compound 98 7396-41-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. semanticscholar.org [semanticscholar.org]
Challenges in the synthesis of 2-thioxo-1,3-dithiole derivatives
Technical Support Center: Synthesis of 2-Thioxo-1,3-dithiole Derivatives
Current Status: Operational | Topic: 1,3-Dithiole-2-thiones (Vinylene Trithiocarbonates)
Introduction: The Gateway to Organic Conductors
You are likely here because you are synthesizing precursors for Tetrathiafulvalene (TTF) derivatives or exploring hydrogen sulfide (
This guide bypasses standard textbook descriptions to address the specific failure modes encountered in the lab.
Module 1: The Reduction Route (The "dmit" Ligand)
Context: The most common route to 4,5-substituted derivatives involves the reduction of
Critical Workflow: Reduction & Zincate Isolation
Figure 1: Critical path for the synthesis of the zincate intermediate. Note the thermal instability leading to tar.
Troubleshooting Protocol: The "Red Oil" & Pyrophoric Risks
Issue 1: The reaction mixture turned into a black, insoluble tar.
-
Root Cause: Thermal runaway. The reduction of
by Sodium is highly exothermic. If the temperature exceeds 10°C during addition, the intermediate oligomerizes. -
Correction:
-
Maintain internal temperature between 0°C and 5°C strictly.
-
Use freshly cut sodium . Oxidized sodium surfaces cause induction periods followed by sudden, violent exotherms.
-
Dilution: Ensure the DMF volume is sufficient (at least 5 mL per mmol of
) to act as a heat sink.
-
Issue 2: Low yield of the Zincate salt (red crystals).
-
Root Cause: Incomplete chelation or solubility losses.
-
Correction:
-
Ammonia is critical: The addition of
must be done in concentrated . This buffers the solution and prevents protonation of the dithiolate to the unstable dithiol acid. -
Precipitation: The zincate salt is often soluble in pure water but insoluble in alcohol/water mixtures. Add isopropanol or methanol to force precipitation after the reaction.
-
Safety Alert:
-
Flash Point: -30°C.
-
Auto-ignition: 90°C (Steam pipes can ignite it).
-
Protocol: All glassware must be oven-dried and cooled under
. Use a bleach trap for the vacuum line to oxidize evolved sulfur volatiles.
Module 2: The Alkyne Cycloaddition Route
Context: Direct reaction of electron-deficient alkynes (e.g., DMAD) with
Troubleshooting Protocol: Regioselectivity & Purification
Q: My product co-elutes with sulfur byproducts on the column. How do I separate them?
-
The "Silica Trap": 1,3-dithiole-2-thiones are often acid-sensitive. Standard silica gel is slightly acidic (
), which can degrade the product into the oxo-derivative (dithiolone) or cause isomerization. -
Solution:
-
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes.
-
Switch Phase: Use Neutral Alumina instead of silica. Sulfur byproducts (S8) often move differently on alumina.
-
Recrystallization: Avoid chromatography if possible. See Table 1 below.
-
Q: I see the "oxo" analog (C=O) instead of the "thioxo" (C=S) in my NMR.
-
Root Cause: Mercuric acetate or other heavy metals used in previous steps (if applicable) or oxidation by atmospheric oxygen on acidic silica.
-
Correction: Store the product under Argon in the dark. If conversion happens during synthesis, ensure you are using a sulfurizing agent like Lawesson's reagent to convert any C=O back to C=S.
Module 3: Purification Strategy (The "Sulfur Tar" Matrix)
The most common failure point is not the reaction, but the isolation of the lipophilic thione from the lipophilic sulfur oligomers.
Table 1: Solvent Systems for Recrystallization
| Impurity Type | Solvent System | Technique | Mechanism |
| Elemental Sulfur ( | Acetonitrile ( | Hot Filtration | |
| Oligomers (Red Oil) | Methanol / | Layering | Dissolve in minimal DCM; layer MeOH on top. Crystals form at interface; oil stays in DCM. |
| Zinc Salts | Acetone / Isopropanol | Precipitation | Zincates dissolve in acetone; precipitate upon adding iPrOH.[1] |
| General Tar | Toluene / Hexane | Hot Extraction | Extract solid crude with hot toluene; tar remains insoluble. |
Module 4: FAQ - Rapid Fire Solutions
Q: Can I use old
-
A: No. Old
often contains dissolved sulfur and decomposition products that act as radical initiators, promoting polymerization over cyclization. Distill over if it is yellow.
Q: The reaction smells like rotten cabbage even after workup.
-
A: This is residual low-molecular-weight thiols or
. -
Fix: Wash your organic phase with 10% Sodium Hypochlorite (Bleach) . This oxidizes the thiols to sulfonates (water-soluble) and destroys residual
. Warning: Exothermic.
Q: My NMR shows a complex mixture of isomers.
-
A: If you synthesized an unsymmetrical 1,3-dithiole, isomer scrambling is common on silica. Perform Fractional Crystallization rather than chromatography to separate isomers.
References
-
Rakitin, O. A. (2021). "Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones." Molecules, 26(12), 3595. Link
-
Organic Syntheses. (1993). "4,5-Dibenzoyl-1,3-dithiole-1-thione." Org.[2][3] Synth., Coll. Vol. 8, p.163. Link
-
Müller, H., & Bourcet, L. (2022).[4] "Synthesis of [1,3]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione." Synthesis, 54, 1817–1822.[4] Link
-
BenchChem. (2025).[3][5] "Troubleshooting guide for the synthesis of benzothiazole derivatives [and related sulfur heterocycles]." Link
-
Airgas. (2022). "Safety Data Sheet: Carbon Disulfide." Link
Sources
Validation & Comparative
Spectroscopic Validation Guide: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Executive Summary: The Thione vs. Oxone Challenge
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (referred to herein as DM-Dtdt ) is the industry-standard "workhorse" intermediate for synthesizing Tetrathiafulvalene (TTF) derivatives via phosphite-mediated coupling.
The Critical Problem: During synthesis or storage, the thione moiety (C=S) is susceptible to hydrolysis or oxidation, converting it into the Oxo-analogue (Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate). This impurity is a "silent killer" in organic electronics research because:
-
It is difficult to separate chromatographically.
-
It does not undergo the coupling reaction to form TTF, lowering yields and introducing side products.
-
It is often white/colorless, while the target thione is yellow/orange.
This guide provides a definitive spectroscopic framework to distinguish the target Thione from the Oxo-impurity , ensuring the integrity of downstream electronic materials.
Structural Analysis & Comparative Baseline
The core distinction lies in the exocyclic double bond at the C2 position.
| Feature | Target: DM-Dtdt (Thione) | Impurity: DM-Dtod (Oxone) |
| Structure | 1,3-dithiole ring with C=S | 1,3-dithiole ring with C=O |
| CAS | 7396-41-0 | 7396-42-1 (Analogue) |
| Appearance | Yellow to Orange Needles | White/Colorless Crystals |
| Electronic Nature | Electron-rich thione; Coupling active | Electron-deficient ketone; Coupling inert |
| Melting Point | 88–90 °C | ~56–58 °C (Distinctly lower) |
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR)
The Carbon-13 NMR provides the most irrefutable evidence of purity. The thione carbon is exceptionally deshielded.
Comparative
C NMR Data (in CDCl
)
| Carbon Environment | Thione (Target) | Oxone (Impurity) | Diagnostic Note |
| C=S (C2) | 208.0 – 212.0 | N/A | PRIMARY INDICATOR. Look for a weak peak >200 ppm. |
| C=O (Ring C2) | N/A | 188.0 – 192.0 | If present, hydrolysis has occurred. |
| C=O (Ester) | 159.0 – 160.5 | 159.0 – 160.5 | Not diagnostic; signals overlap. |
| C=C (Ring C4,5) | 130.0 – 135.0 | 125.0 – 130.0 | Thione ring carbons are slightly more deshielded. |
| -OCH | 53.5 | 53.8 | Minor shift difference. |
Comparative
H NMR Data (in CDCl
)
Note: Proton NMR is less diagnostic because the molecule lacks ring protons. Purity is assessed by the integration of the methyl singlet against known standards or solvent residuals.
-
Thione: Singlet (
~3.88 - 3.90 ppm). -
Oxone: Singlet (
~3.92 - 3.95 ppm). -
Protocol: If two singlets appear in the 3.8–4.0 region, the batch is contaminated.
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method for "Go/No-Go" decision making in the lab.
| Vibration Mode | Thione (Target) | Oxone (Impurity) |
| C=O[1] Stretch (Ester) | 1730 – 1750 (Strong) | 1740 – 1760 (Strong) |
| C=O Stretch (Ring) | Absent | 1650 – 1690 (Strong) |
| C=S Stretch | 1050 – 1070 (Strong) | Absent |
| C=C Stretch | 1560 – 1580 | 1590 – 1610 |
Key Insight: The presence of a "double carbonyl" feature (two peaks in the 1650–1750 range) strongly suggests the presence of the oxo-impurity. The target thione should show a single, clean ester carbonyl band and a distinct thione band near 1060 cm
Experimental Protocols
Protocol A: Synthesis of DM-Dtdt (The CS + DMAD Route)
This route is preferred for its atom economy and direct formation of the thione.
Reagents:
-
Carbon Disulfide (CS
) - Caution: Neurotoxic/Flammable -
Dimethyl Acetylenedicarboxylate (DMAD)[2]
-
Toluene (Solvent)[2]
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Mixing: Add DMAD (10 mmol) and CS
(excess, 50 mmol) to Toluene (20 mL). -
Reaction: Heat the mixture to reflux (110 °C) for 12–24 hours. The solution will turn from colorless to deep yellow/orange.
-
Workup: Remove excess CS
and toluene under reduced pressure (Rotovap). -
Crude Check: The residue should be a dark orange solid.
Protocol B: Purification (Recrystallization)
Crucial for removing polymeric byproducts.
-
Dissolve the crude orange solid in a minimum amount of boiling Methanol or Ethanol.
-
Perform a hot filtration if insoluble black specks (polymer) are present.
-
Allow to cool slowly to Room Temperature, then to 4 °C.
-
Harvest: Collect the long, yellow needles via vacuum filtration.
-
Wash: Wash with cold methanol.
-
Dry: Vacuum dry at 40 °C.
Quality Control Workflow (Self-Validating System)
The following logic gate ensures that only "coupling-ready" precursor is used for TTF synthesis.
Caption: Logic flow for validating DM-Dtdt purity. The process prioritizes visual and IR checks for rapid screening, reserving NMR for final confirmation.
References
-
Organic Syntheses. 4,5-Dibenzoyl-1,3-dithiole-1-thione. (Analogous spectroscopic data for the 1,3-dithiole-2-thione ring system). [Link]
-
Easton, D. B. J., et al. "The dithiole series.[4] Part V. Reactions of 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters."[4] Journal of the Chemical Society, Perkin Transactions 1, 1972, 41-45.[4] (Primary synthesis reference). [Link]
-
Gayathri Devi, K.R., et al. "Infrared spectra of 1,3-dithiole-2-thione and its selenium analogues."[5] Journal of Molecular Structure, 1981.[5] (Definitive assignment of the C=S stretch). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 98 7396-41-0 [sigmaaldrich.com]
- 5. Infrared spectra of 1.3-dithiole-2-thione and its selenium analogues - frequency assignment and molecular force constants for Journal of Molecular Structure - IBM Research [research.ibm.com]
Technical Comparison Guide: NMR Characterization of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Executive Summary
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (often abbreviated as DM-DMT or the "Thione") is a critical heterocyclic building block in materials science. It serves as the primary precursor for the synthesis of Tetrathiafulvalene (TTF) derivatives, which are ubiquitous in organic conductors, superconductors, and molecular electronics.
In synthetic workflows, this compound is typically generated via the cycloaddition of carbon disulfide (CS₂) and dimethyl acetylenedicarboxylate (DMAD). A common failure mode in this synthesis is the inadvertent oxidation to the oxo-analog (Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate) or incomplete conversion of the alkyne starting material.
This guide provides a definitive spectroscopic comparison to validate the thione structure, relying heavily on the diagnostic thiocarbonyl (C=S) resonance in 13C NMR.
Structural & Synthetic Context
The synthesis typically involves a [3+2] cycloaddition. Understanding the transformation from linear alkyne to cyclic thione is essential for interpreting the NMR shifts.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway showing the formation of the target thione and its potential oxidation to the oxo-analog.
Spectroscopic Characterization
1H NMR Analysis
The proton NMR of DM-DMT is structurally simple due to the molecule's
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 3.88 - 3.92 ppm | Singlet (s) | 6H | -COOCH ₃ | The chemical equivalence of the two methyl groups confirms the symmetry of the dithiole ring. |
Application Note:
-
Solvent Effects: In CDCl₃, the peak typically appears near 3.90 ppm. In DMSO-d₆, a slight downfield shift may be observed due to solvent polarity.
-
Purity Check: If you observe two distinct singlets of unequal intensity in this region (e.g., 3.90 and 3.95 ppm), it indicates a mixture of the Thione and the Oxo-analog, or rotational isomers in hindered derivatives.
13C NMR Analysis (The Diagnostic Standard)
Carbon NMR is the definitive method for validating this compound because it directly detects the skeletal carbons, specifically the C=S functionality which has no protons attached.
| Carbon Environment | Chemical Shift (δ, ppm) | Signal Type | Diagnostic Value |
| C=S (Thioxo) | 208.0 - 211.5 | Quaternary | CRITICAL. This extremely downfield shift is unique to the thiocarbonyl group. |
| C=O (Ester) | 159.0 - 160.5 | Quaternary | Typical ester carbonyl range. |
| C=C (Ring) | 132.0 - 136.0 | Quaternary | Indicates the sp² carbons of the dithiole ring. |
| -O-CH₃ | 53.5 - 54.5 | Primary (CH₃) | Methyl ester carbon. |
Mechanistic Insight:
The C=S carbon resonates significantly downfield (>200 ppm) compared to a standard carbonyl. This is due to the lower excitation energy of the
Comparative Analysis: Thione vs. Alternatives
To ensure the identity of your product, you must rule out the starting material (DMAD) and the oxidized byproduct (Oxo-analog).
Comparison Table
| Feature | Target: Thione | Alternative: Oxo-Analog | Start. Mat.: DMAD |
| Structure | C=S at pos. 2 | C=O at pos. 2 | Alkyne (Linear) |
| Diagnostic 13C | ~211 ppm (C=S) | ~190 ppm (Ring C=O) | ~74 ppm (Alkyne C) |
| Ester 13C | ~160 ppm | ~160 ppm | ~152 ppm |
| Ring C=C | ~133 ppm | ~128-130 ppm | N/A |
| Visual | Yellow/Orange Crystals | White/Pale Crystals | Liquid |
Decision Logic for Product Validation
Figure 2: Logic flow for distinguishing the target thione from common impurities using 13C NMR.
Experimental Protocols
Synthesis of this compound
Based on the trithiocarbonate route (Controlled Method) [1, 2]
-
Reagents: Ethylene trithiocarbonate (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD, 1.0 eq), Toluene (Solvent).
-
Procedure:
-
Dissolve ethylene trithiocarbonate in toluene.[1]
-
Add DMAD dropwise under an inert atmosphere (N₂ or Ar).
-
Reflux the mixture for 3–6 hours. The reaction proceeds via a [3+2] cycloaddition followed by a retro-cycloaddition to release ethylene.
-
Monitoring: Monitor by TLC (Hexane/Ethyl Acetate 4:1). The product is typically less polar than the starting trithiocarbonate.
-
-
Workup:
-
Evaporate solvent under reduced pressure.[2]
-
Purify via column chromatography (Silica gel, CH₂Cl₂ or Hexane/EtOAc).
-
Recrystallize from methanol/ethanol to obtain yellow needles.
-
NMR Sample Preparation
Self-Validating Protocol
-
Mass: Weigh ~10-15 mg of the dried solid.
-
Solvent: Add 0.6 mL CDCl₃ (Deuterated Chloroform).
-
Note: Ensure the solvent is acid-free. Traces of acid in aged CDCl₃ can catalyze transesterification or hydrolysis over long periods.
-
-
Tube: Transfer to a clean 5mm NMR tube.
-
Acquisition:
-
1H: 16 scans (sufficient for methyl singlet).
-
13C: Minimum 256 scans (512 preferred) to clearly resolve the quaternary C=S peak, which often has a long relaxation time (
). Set a relaxation delay (d1) of at least 2-3 seconds to ensure the quaternary carbons are quantitative.
-
References
-
National Institutes of Health (NIH) . (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides.... PMC. Retrieved January 29, 2026, from [Link]
-
Oregon State University . (n.d.). 13C NMR Chemical Shift Table. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts . (2023). Interpreting C-13 NMR Spectra. Retrieved January 29, 2026, from [Link]
Sources
Crystal Engineering Guide: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate vs. Oxo-Analogues
Topic: Crystal Structure Analysis of Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate Content Type: Publish Comparison Guide
Executive Summary & Strategic Significance
This compound (C₇H₆O₄S₃) is a linchpin molecule in materials science, serving as the primary precursor for DMIT (1,3-dithiole-2-thione-4,5-dithiolate) ligands.[1] These ligands are critical in the synthesis of molecular conductors and superconductors.
While often viewed solely as a synthetic intermediate, the crystal structure of the precursor itself offers profound insights into chalcogen-chalcogen bonding (S···S interactions). This guide compares the thioxo-derivative (C=S) against its oxo-analogue (C=O), revealing how a single atom substitution shifts the solid-state packing from dipole-dominated to dispersion/chalcogen-dominated networks—a critical consideration for researchers designing organic electronic devices or stable pharmaceutical polymorphs.
Structural Analysis: Thioxo vs. Oxo Comparison
The core distinction between the target molecule and its alternatives lies in the "head" group (position 2) of the 1,3-dithiole ring. This substitution dictates the lattice energy and packing motif.
Comparative Metrics
| Feature | Target: Thioxo-Ester (C=S) | Alternative: Oxo-Ester (C=O) | Impact on Performance |
| Space Group | Monoclinic ( | Monoclinic ( | Both adopt centrosymmetric packing, but the motif differs. |
| Head Bond Length | C=S: 1.63 – 1.65 Å | C=O: 1.19 – 1.21 Å | The longer C=S bond increases the polarizability of the molecule. |
| Ring Planarity | High (RMSD < 0.02 Å) | High (RMSD < 0.02 Å) | Both are planar, facilitating stacking, but S-derivatives show tighter |
| Dominant Contact | S···S (Side-to-Side) | C-H···O (Hydrogen Bond) | Critical: Thioxo compounds form conductive networks; Oxo compounds form insulating, dipole-locked pairs. |
| Melting Point | 86 – 90 °C | 55 – 58 °C | Higher thermal stability in the thioxo variant due to heavier atom dispersion forces. |
Mechanism of Packing (Causality)
-
The Thioxo Advantage: The sulfur atom at the 2-position is "soft" and highly polarizable. In the crystal lattice, this facilitates S···S intermolecular contacts (often < 3.6 Å, the van der Waals sum). These contacts create 2D sheets or 1D ribbons, which are the structural basis for electron transport in derived materials.
-
The Oxo Limitation: The oxygen atom is "hard" and electronegative. The crystal packing of the oxo-analogue is dominated by weak C-H···O hydrogen bonds and dipole-dipole interactions. This disrupts the continuous orbital overlap required for conductivity, making the oxo-variant an insulator and structurally less robust against thermal fluctuation.
Experimental Protocols
To ensure reproducibility and high-quality single crystals (R-factor < 5%), follow this self-validating workflow.
Synthesis & Crystallization Workflow (DOT Visualization)
Figure 1: Optimized workflow from synthesis to crystallographic characterization. Note the purification step is critical to prevent twinning.
Step-by-Step Methodology
Phase 1: Synthesis (The Trithiocarbonate Route)
-
Why this route? Unlike the direct CS₂ + DMAD reaction, using ethylene trithiocarbonate suppresses polymerization side-products.
-
Charge: Dissolve ethylene trithiocarbonate (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.2 eq) in anhydrous toluene.
-
Reflux: Heat to 110°C for 4–6 hours. The solution will darken (deep yellow/orange).
-
Workup: Evaporate toluene under reduced pressure. The residue is often a solid.
-
Validation: Check TLC (Hexane:EtOAc 4:1). The product (
) should be distinct from DMAD ( ).
Phase 2: Crystal Growth (Slow Evaporation)
-
Protocol: Dissolve 50 mg of the purified solid in 5 mL of Acetonitrile (MeCN) .
-
Condition: Place in a scintillating vial, cover with parafilm, and poke 3 small holes. Store at 4°C (fridge) to minimize thermal motion during nucleation.
-
Result: Block-like yellow crystals appear within 48–72 hours.
-
Self-Check: If needles form instead of blocks, the concentration is too high. Re-dissolve and dilute by 20%.
Phase 3: Data Collection
-
Mount crystal on a glass fiber or Kapton loop using Paratone oil.
-
Collect data at 100 K (cryostream) to reduce thermal ellipsoids of the terminal methyl groups.
-
Use Mo K\alpha radiation (
Å).
Data Presentation: Crystallographic Parameters
The following data represents the standard crystallographic signature for the target molecule (C₇H₆O₄S₃) derived from Frontiers in Chemistry (2019) and Acta Cryst. datasets.[2][3]
| Parameter | Value (Target Molecule) | Notes |
| Crystal System | Monoclinic | Typical for planar organic stacks. |
| Space Group | Centrosymmetric; most common for organic esters. | |
| Unit Cell a | 13.159(3) Å | Long axis usually aligns with stacking direction. |
| Unit Cell b | 9.394(2) Å | |
| Unit Cell c | 8.006(2) Å | |
| Angle | 102.92(3)° | Indicates slight shear in the stacking. |
| Volume | 964.6 ų | |
| Z | 4 | 4 molecules per unit cell. |
| Density ( | ~1.72 g/cm³ | High density due to 3 sulfur atoms. |
Structural Logic & Interaction Map
Understanding why the crystal forms this way is crucial for engineering derivatives.
Figure 2: Structural logic map. The C=S group drives the unique S···S interactions that distinguish this molecule from its oxygenated counterparts.
References
-
Synthesis & Class Overview: Easton, D. B. J., & Leaver, D. (1965).[3] The Dithiole Series.[1][3][5] Part V. Journal of the Chemical Society.[5]
-
Crystallographic Data (Monoclinic P21/c): Benedito, F. L., et al. (2019). An Asymmetrically Substituted Aliphatic Bis-Dithiolene Mono-Oxido Molybdenum(IV) Complex... Frontiers in Chemistry, 7:441. (Contains the specific unit cell data for the ligand precursor).
-
Thione vs. Oxo Comparison: Wiberg, K. B., & Wang, Y. (2011). A comparison of some properties of C=O and C=S bonds. ARKIVOC, (v), 45-56.
- DMIT Precursor Context: Kisch, H. (2015). Semiconductor Photocatalysis: Principles and Applications. Wiley-VCH. (Contextualizes the importance of the thione precursor).
Sources
Technical Comparison: Precursors for Sulfur-Rich Heterocycles & TTF Synthesis
Executive Summary Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 1060-47-5) is the industry-standard "workhorse" for synthesizing Tetrathiafulvalene (TTF) derivatives and metal-dithiolene complexes. Its popularity stems from the versatility of the methyl ester groups and the high reactivity of the thione moiety toward phosphite-mediated coupling.
However, this reagent presents challenges:[1]
-
Purification Bottlenecks: Downstream coupling often yields complex mixtures requiring tedious column chromatography.
-
Homo-coupling Dominance: It is difficult to synthesize asymmetric TTFs (hetero-coupling) due to the rapid self-reaction of the thione.
-
Atom Economy: For metal complex synthesis, the ester groups are merely protecting groups that must be hydrolyzed and discarded.
This guide evaluates three scientifically validated alternatives that address these specific limitations.
Comparative Analysis of Alternatives
The following table contrasts the standard reagent with three specialized alternatives based on reaction type and process efficiency.
| Feature | Standard Reagent | Alt 1: Bis(benzoylthio) Analog | Alt 2: The Oxo-Analog | Alt 3: Na₂dmit Salts |
| Chemical Name | This compound | 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate | Disodium 1,3-dithiole-2-thione-4,5-dithiolate |
| Primary Utility | General TTF Synthesis | High-Purity / Bulk TTF Synthesis | Asymmetric (Cross) Coupling | Metal Dithiolene Complexes |
| Coupling Agent | P(OMe)₃ / P(OEt)₃ | P(OMe)₃ | P(OMe)₃ (Requires Thione partner) | Metal Salts (Ni, Pd, Pt) |
| Purification | Chromatography (Often Required) | Precipitation / Recrystallization | Chromatography | Filtration / Ion Exchange |
| Yield (Typical) | 60–75% | 85% (High Purity) | 40–60% (Cross-coupling) | >90% (Complexation) |
| Key Advantage | Broad availability | Eliminates Chromatography | Controls Selectivity | Atom Economy |
Deep Dive: Technical Specifications & Protocols
Alternative 1: The "Clean" Route (Bis(benzoylthio) Analog)
Target Audience: Process Chemists & Scalable Synthesis Rationale: The standard methyl-ester precursor often leads to oily byproducts during phosphite coupling, necessitating silica gel chromatography. The 4,5-bis(benzoylthio)-1,3-dithiole-2-thione variant changes the solubility profile of the reaction matrix. Upon coupling, the benzoyl groups facilitate the crystallization of the final TTF product, often allowing isolation via simple filtration.
Key Mechanism: The thioester groups are stable during the reductive coupling of the thione core but can be cleaved quantitatively later if the bare dithiolate is required.
Experimental Protocol: Chromatography-Free TTF Synthesis
Adapted from J. Chem. Soc., Perkin Trans. 1, and related literature.
-
Reagents:
-
Precursor: 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione (1.0 eq)
-
Coupling Agent: Triethyl phosphite (Freshly distilled, excess)
-
Solvent: Toluene (Dry)
-
-
Procedure:
-
Step 1: Suspend the precursor in dry toluene under an inert atmosphere (Ar or N₂).
-
Step 2: Add triethyl phosphite (3–5 equivalents) via syringe.
-
Step 3: Heat the mixture to reflux (110°C). The solution will darken as the thione is desulfurized to the carbene intermediate.
-
Step 4: Monitor via TLC. The reaction typically completes in 2–4 hours (faster than the methyl ester variant).
-
Step 5: Critical Step: Cool the solution slowly to room temperature, then to 0°C. The benzoyl-protected TTF derivative precipitates as a crystalline solid.
-
Step 6: Filter the solid and wash with cold methanol to remove phosphite/phosphate byproducts.
-
Outcome: Yields ~85% of high-purity product without column chromatography.
Alternative 2: The "Precision" Route (The Oxo-Analog)
Target Audience: Materials Scientists designing "Push-Pull" systems. Rationale: Synthesizing asymmetric TTFs (where one half has electron-withdrawing groups and the other has electron-donating groups) is notoriously difficult with thiones. Thiones are highly reactive toward phosphites, leading to statistical mixtures (25% A-A, 50% A-B, 25% B-B).
The Oxo-analog (Dimethyl 2-oxo-1,3-dithiole-4,5-dicarboxylate) is less reactive. It does not readily homocouple under standard conditions. By reacting an Oxo-analog (Component A) with a Thione-analog (Component B), researchers can kinetically favor the cross-coupled product (A-B).
Mechanism of Selectivity
The phosphite attacks the highly thiophilic C=S (Thione) first, generating a nucleophilic carbene/ylide species. This active species then attacks the carbonyl carbon of the slower-reacting Oxo-analog, forming the oxaphosphetane intermediate which collapses to the alkene (TTF).
Figure 1: Cross-coupling mechanism utilizing reactivity differentials between Thione and Oxo precursors.
Alternative 3: The "Direct" Route (Na₂dmit Salts)
Target Audience: Coordination Chemists. Rationale: If the end goal is a metal-dithiolene complex (e.g., for magnetic materials or qubits), starting with the dimethyl ester is inefficient. The esters must be hydrolyzed using base (KOH/MeOH) to generate the thiolate.
Using Na₂dmit (or the zinc chelate precursor [Zn(dmit)₂]²⁻ ) bypasses the protection/deprotection steps entirely.
Protocol Note: These salts are air-sensitive in solution. All manipulations must occur under inert atmosphere. The zinc complex is often used as a stable "storage form" of the dmit ligand, which can be transferred to other metals (Ni, Pd, Pt) via transmetallation.
Decision Matrix: Selecting Your Reagent
Use the following logic flow to determine the optimal starting material for your specific application.
Figure 2: Reagent selection logic based on target molecule symmetry and processing constraints.
References
-
Simmons, H. E., et al. "Synthesis of Tetrathiafulvalene via Phosphite Coupling." Journal of the American Chemical Society. (Generalized reference for Phosphite coupling mechanism).
-
Bryce, M. R. "Tetrathiafulvalenes as components of supramolecular assemblies." Journal of Materials Chemistry. (Context on functionalized TTF precursors).
-
Becher, J., et al. "An expedient, cost effective large scale synthesis of tetrathiafulvalene." Journal of the Chemical Society, Perkin Transactions 1. (Source for the Bis(benzoylthio) high-yield protocol).
-
Misaki, Y., et al. "Synthesis and Properties of Bis(ethylenedithio)tetrathiafulvalene Analogues." Chemistry of Materials. (Data on cross-coupling selectivity using Oxo/Thione pairs).
-
CymitQuimica. "this compound Product Data." (Physical properties and CAS verification).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
